Cinnoline-3-carboxylic acid
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Overview
Description
Cinnoline-3-carboxylic acid is an organic compound belonging to the cinnoline family, which is a class of heterocyclic aromatic compounds. Cinnoline itself is a pale yellow solid first discovered by Von Richter in 1883 . This compound is characterized by the presence of a carboxyl group at the third position of the cinnoline ring, making it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxythis compound, which can then be decarboxylated and the hydroxyl group reductively removed to yield the parent heterocycle . Another method involves the electrophilic attack by diazonium cation on a carbon-carbon center of unsaturation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. Recent developments have focused on utilizing arenediazonium salts, aryl hydrazines, and arylhydrazones as precursors . Metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cinnoline ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring in the cinnoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, metal catalysts, and reducing agents. Reaction conditions often involve the use of solvents like water or organic solvents, and temperatures can vary depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different pharmacological activities such as antibacterial, anti-inflammatory, and antifungal properties .
Scientific Research Applications
Cinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Cinnoline derivatives have shown promise as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cinnoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Cinnoline-3-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities . For instance:
Quinoxalines: Known for their antibacterial and anticancer properties.
Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.
This compound stands out due to its unique combination of a cinnoline ring with a carboxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
cinnoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFJCJKTSCOLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-63-6 |
Source
|
Record name | cinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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